molecular formula C63H98O8 B1262123 Thermozeaxanthin-17

Thermozeaxanthin-17

Cat. No. B1262123
M. Wt: 983.4 g/mol
InChI Key: NYTQKXXVJXMQSW-KSJJUONRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thermozeaxanthin-17 is a polymer.

Scientific Research Applications

Membrane Stability Enhancement

Thermozeaxanthins (TZS), a group of carotenoid-glucoside esters, have been studied for their effect on membrane permeability and stability. Research by Yuan et al. (2001) demonstrated that TZS can stabilize liposome membranes, especially in acidic conditions. The study indicated that TZS showed stabilization effects on liposome membranes in acidic conditions but not significantly in basic environments (Yuan et al., 2001).

Cloning Vector Development

In the field of genetic engineering, thermozeaxanthins have been utilized for color screening of cloned DNA inserts in Thermus thermophilus. Fujita et al. (2013) developed a cloning system that allows rapid detection of recombinants through color screening, which does not require additional chromogenic substrates. This method leverages the unique pigmentation properties of thermozeaxanthins (Fujita et al., 2013).

Liposomal Membrane Stabilization

Hara et al. (2008) investigated the membrane-stabilizing effect of thermozeaxanthin on liposomes. Their study found that thermozeaxanthin stabilized liposomal membranes at various pH values, highlighting its potential in enhancing the stability of membrane-based systems (Hara et al., 2008).

Metabolic Rate and Gene Expression

Studies on similar carotenoids like astaxanthin have shown potential health benefits, such as enhanced metabolic rate and upregulated gene expressions related to thermogenesis and mitochondria biogenesis in animals. This suggests that thermozeaxanthin could have similar applications in health and nutrition (Wu et al., 2014).

Novel Derivatives and Biosynthesis

Research by Asker et al. (2018) identified a novel astaxanthin derivative produced by a radio-tolerant bacterium. This points to the potential of discovering new derivatives of thermozeaxanthin with unique properties and applications (Asker et al., 2018).

Aquatic Animal Health

Astaxanthin, a related carotenoid, is widely used in aquatic animal health for its antioxidant properties and benefits in pigmentation, growth performance, and disease resistance. This indicates potential applications for thermozeaxanthin in similar domains (Lim et al., 2018).

properties

Product Name

Thermozeaxanthin-17

Molecular Formula

C63H98O8

Molecular Weight

983.4 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 15-methylhexadecanoate

InChI

InChI=1S/C63H98O8/c1-45(2)28-22-20-18-16-14-13-15-17-19-21-23-35-57(65)69-44-56-58(66)59(67)60(68)61(71-56)70-53-41-51(8)55(63(11,12)43-53)39-37-49(6)34-27-32-47(4)30-25-24-29-46(3)31-26-33-48(5)36-38-54-50(7)40-52(64)42-62(54,9)10/h24-27,29-34,36-39,45,52-53,56,58-61,64,66-68H,13-23,28,35,40-44H2,1-12H3/b25-24+,31-26+,32-27+,38-36+,39-37+,46-29+,47-30+,48-33+,49-34+/t52-,53-,56-,58-,59+,60-,61?/m1/s1

InChI Key

NYTQKXXVJXMQSW-KSJJUONRSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCCCC(C)C)O)O)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCCCC(C)C)O)O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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